2-Cyclohexylmorpholine

Vue d'ensemble

Description

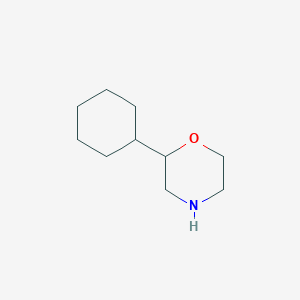

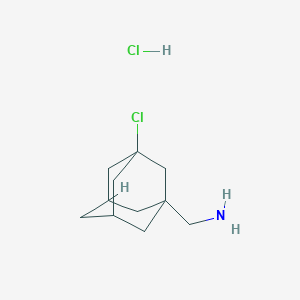

2-Cyclohexylmorpholine, also known as CHM, is a heterocyclic organic compound that belongs to the morpholine family. It has a CAS Number of 1251196-25-4 and a molecular weight of 169.27 .

Synthesis Analysis

The synthesis of morpholines, including this compound, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of this compound is C10H19NO . The InChI code is 1S/C10H19NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 .Applications De Recherche Scientifique

Green Chemistry Synthesis

A highly efficient palladium-catalyzed direct coupling method has been developed for the synthesis of 4-cyclohexylmorpholines from aryl ethers, including lignin model compounds and morpholines. This process, which does not require acidic additives, utilizes hydrogen as a resource and results in the formation of 4-cyclohexylmorpholines with good yields. The mechanism involves the cleavage of C(Ar)–O bonds to produce cyclohexanones and subsequent reductive amination, highlighting the potential of 4-cyclohexylmorpholines in the realm of fine chemicals (Zheng et al., 2021).

Environmental Interactions with Carbon Nanotubes

Research on the interaction between carbon nanotubes (CNTs) and aromatic compounds, including those related to 2-cyclohexylmorpholine structures, provides insights into environmental behavior. The study found that the sorption affinity of aromatic compounds to CNTs increases with the number of aromatic rings and is significantly enhanced by -OH substitution. This work is crucial for understanding the environmental impact and behavior of CNTs in relation to aromatic contaminants and biological systems (Lin & Xing, 2008).

Organic Chemistry and Catalysis

The exploration of new catalysts and reaction conditions in organic chemistry has led to the development of novel methods utilizing this compound derivatives. One example is the synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, which has been shown to be a pure opioid receptor antagonist with selective mu opioid receptor antagonism. This research demonstrates the potential of this compound derivatives in medicinal chemistry and drug development (Schmidhammer et al., 1989).

Exploration of Cyclohexane Derivatives

Cyclohexane and its derivatives, closely related to this compound, have been studied for their chemical properties and potential applications. One study investigated the oxidation of cyclohexane using a unique catalytic system, leading to selective oxidation processes. This research contributes to the field of catalysis and offers potential pathways for industrial applications of cyclohexane derivatives (Vankelecom et al., 1996).

Safety and Hazards

2-Cyclohexylmorpholine hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as morpholines, which are heterocyclic compounds containing a ring of five carbon atoms, and one nitrogen atom, with one oxygen atom in the ring .

Mode of Action

They can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators .

Biochemical Pathways

Morpholine derivatives can interact with various biochemical pathways depending on their specific chemical structure and the biological target they interact with .

Pharmacokinetics

Pharmacokinetic properties can greatly impact a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Morpholine derivatives can have various effects at the molecular and cellular level depending on their specific chemical structure and the biological target they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its target . .

Propriétés

IUPAC Name |

2-cyclohexylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFOGVJLXWOPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635198 | |

| Record name | 2-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251196-25-4 | |

| Record name | 2-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid](/img/structure/B3024853.png)

![4-Chloroimidazo[1,5-a]quinoxaline](/img/structure/B3024856.png)

![1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride](/img/structure/B3024857.png)

![1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B3024867.png)

![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)